molecular formula C19H19N3O4 B2577652 3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid CAS No. 374566-24-2

3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid

Katalognummer B2577652
CAS-Nummer: 374566-24-2
Molekulargewicht: 353.378
InChI-Schlüssel: WEVACZPYYADBPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate . It’s also known as NMD Inhibitor, Ethyl 2- ( ( (6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetyl)amino)-4,5-dimethyl-3-thiophenecarboxylate, Nonsense-Mediated mRNA Decay Inhibitor 14, NMDI-14 .


Molecular Structure Analysis

The empirical formula of this compound is C21H25N3O4S and its molecular weight is 415.51 .


Chemical Reactions Analysis

This compound has been shown to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner . It enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .


Physical And Chemical Properties Analysis

This compound is a yellow powder that is soluble in DMSO at 10 mg/mL . It should be stored at -20°C and protected from light .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

  • Research has explored the synthesis of various benzoic acid derivatives, including those with quinoline and quinoxaline structures, emphasizing the development of novel compounds with potential biological activities. For instance, the synthesis of benzoic acid derivatives and their evaluation for antimicrobial and anticancer activities has been a subject of interest, highlighting the chemical diversity and potential application of such compounds in medicinal chemistry (Kobayashi et al., 1984), (Elkholy & Morsy, 2006).

Biological Activities

  • The exploration of the biological effects of compounds structurally related to "3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid" includes their potential anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that certain benzoic acid derivatives exhibit potent inhibition of cellular processes related to inflammation and microbial growth (Chen et al., 2008), (Puhl et al., 2011).

Antioxidant Properties

  • The antioxidant activity of compounds related to "3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid" has been investigated, demonstrating the potential of these compounds in mitigating oxidative stress within biological systems. This aspect is crucial for developing therapeutic agents against diseases associated with oxidative damage (Kumar et al., 2019).

Mechanistic Insights and Novel Applications

  • The study of the mechanism of action and the synthesis of novel derivatives of related compounds provides insights into their potential therapeutic applications. Research on the synthesis, characterization, and biological evaluation of derivatives highlights the potential of these compounds in addressing various health conditions and diseases, including those requiring antimicrobial and anticancer strategies (Zhu et al., 2018), (Podila & Omprakash, 2020).

Wirkmechanismus

The compound docks reversibly within a SMG7 pocket and disrupts SMG7-UPF1 interaction, preventing their complex formation . It acts synergistically with G418 to increase p53 expression in p53 PTC mutant cells, leading to increased mRNA levels of p21, Bax, and PUMA .

Safety and Hazards

The compound does not display any toxicity (>50 µM) in multiple cell lines and has no effect on proliferation and protein synthesis in transformed and non-transformed cells .

Eigenschaften

IUPAC Name

3-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-10-6-14-15(7-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-4-12(8-13)19(25)26/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVACZPYYADBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.